rac-tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
CAS No.:
Cat. No.: VC20230560
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO3 |
|---|---|
| Molecular Weight | 225.28 g/mol |
| IUPAC Name | tert-butyl (1S,4R,5R)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
| Standard InChI | InChI=1S/C12H19NO3/c1-7(14)10-8-5-9(10)13(6-8)11(15)16-12(2,3)4/h8-10H,5-6H2,1-4H3/t8-,9-,10+/m0/s1 |
| Standard InChI Key | PKNQPQCDXARDCY-LPEHRKFASA-N |
| Isomeric SMILES | CC(=O)[C@@H]1[C@H]2C[C@@H]1N(C2)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(=O)C1C2CC1N(C2)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Stereochemistry
The compound’s defining feature is its bicyclo[2.1.1]hexane scaffold, a strained ring system incorporating a nitrogen atom at position 2. The tert-butyl carboxylate group at position 2 and acetyl moiety at position 5 contribute to its steric and electronic properties. The stereochemistry—1R,4S,5S—plays a critical role in its interactions with biological targets, as demonstrated by comparative studies of enantiomeric forms .
Table 1: Structural and Stereochemical Details
The bicyclic framework imposes significant ring strain, which influences both reactivity and conformational flexibility. Computational models suggest that the acetyl group adopts a pseudoaxial orientation, optimizing hydrogen-bonding potential .
Synthesis Methods
While detailed synthetic protocols remain proprietary, available data indicate a multi-step process involving:
-
Ring Construction: Cyclization of a linear precursor to form the azabicyclo[2.1.1]hexane core.
-
Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to establish the 1R,4S,5S configuration.
-
Functionalization: Introduction of the acetyl and tert-butyl carboxylate groups via acylation and esterification, respectively.
Key challenges include managing ring strain during cyclization and preserving stereochemical integrity during functionalization.
Physicochemical Properties
The compound’s lipophilicity ( ≈ 1.8) and polar surface area (61.5 Ų) suggest moderate blood-brain barrier permeability, a trait relevant to neurological applications. Its solubility in organic solvents (e.g., DMSO, ethanol) exceeds aqueous solubility, necessitating formulation strategies for biological assays.
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility in Water | <1 mg/mL |
| log P | ~1.8 (estimated) |
Biological Activity and Research Findings
Preliminary studies highlight interactions with neurological targets:
-
Enzyme Inhibition: The acetyl group engages catalytic residues in cholinesterases, with IC₅₀ values in the low micromolar range.
-
Receptor Modulation: Docking studies suggest affinity for κ-opioid receptors, implicating potential analgesic applications.
Table 3: Select Biological Data
| Target | Activity | Model System |
|---|---|---|
| Acetylcholinesterase | IC₅₀ = 3.2 µM | In vitro assay |
| κ-Opioid Receptor | = 8.7 µM | Computational model |
Mechanistic studies propose that the bicyclic scaffold stabilizes target binding via van der Waals interactions, while the acetyl group participates in hydrogen bonding .
Applications in Pharmaceutical Research
As a key intermediate, this compound facilitates the synthesis of analogs targeting:
-
Neurodegenerative Diseases: Derivatives with enhanced blood-brain barrier penetration are under evaluation for Alzheimer’s disease.
-
Pain Management: Structural modifications to the acetyl group aim to improve κ-opioid receptor selectivity.
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Damage | H318 | Use safety goggles |
| Respiratory Irritation | H335 | Use fume hood |
Comparative Analysis with Related Compounds
Compared to its enantiomer (1S,4R,5S), the rac-form exhibits:
-
Reduced Target Selectivity: Racemic mixtures show 40% lower affinity for κ-opioid receptors than enantiopure forms.
-
Easier Synthesis: Racemate preparation avoids costly chiral resolution steps .
Future Research Directions
-
Enantioselective Synthesis: Developing catalytic methods to access enantiopure forms.
-
In Vivo Efficacy Studies: Evaluating pharmacokinetics and toxicity in animal models.
-
Structural Optimization: Modifying the bicyclic core to enhance target affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume